

Cemsidomide (CFT7455) discovery and development

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Compound of Interest

Compound Name: Cemsidomide

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An In-Depth Technical Guide to the Discovery and Development of **Cemsidomide** (CFT7455)

For Researchers, Scientists, and Drug Development Professionals

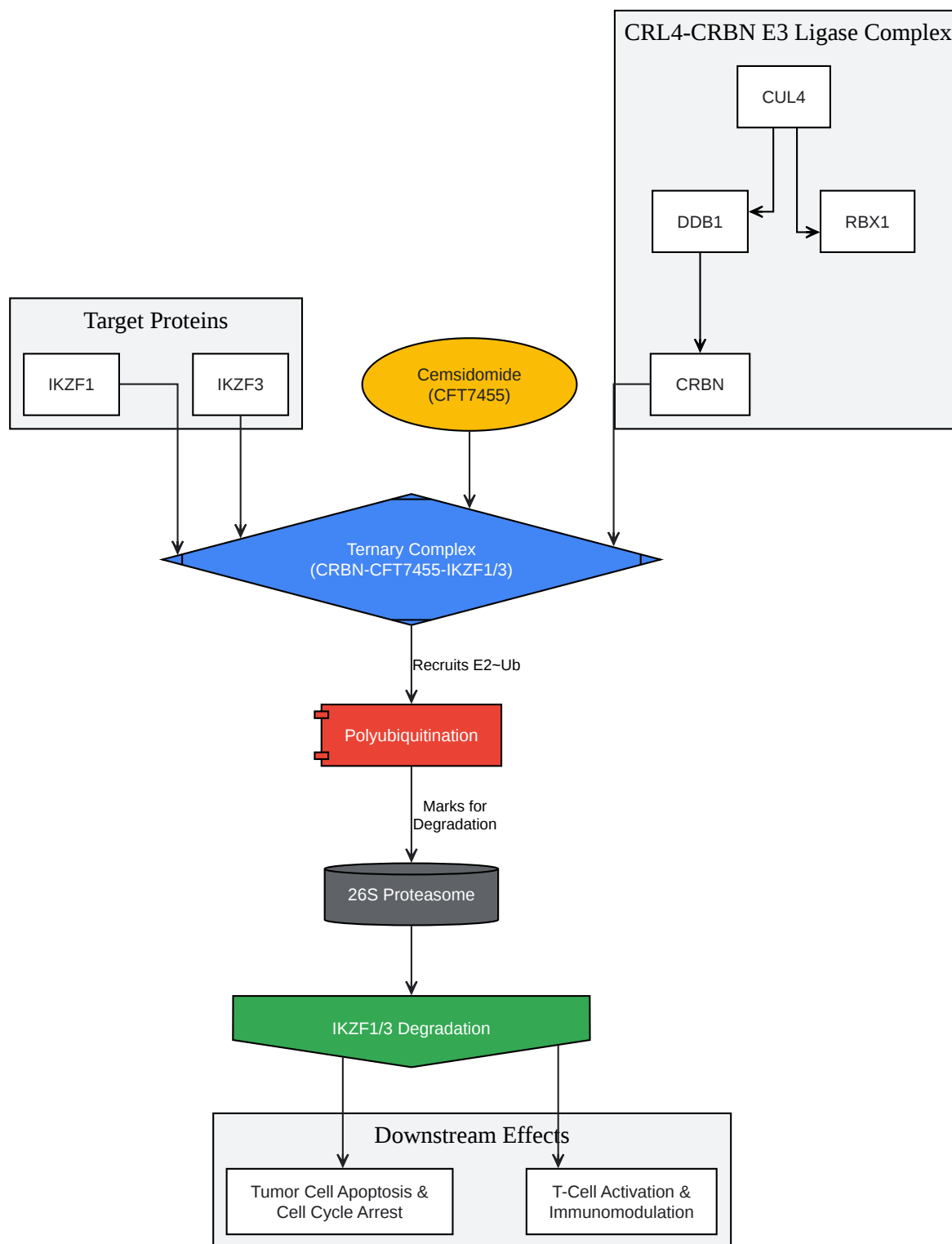
Abstract

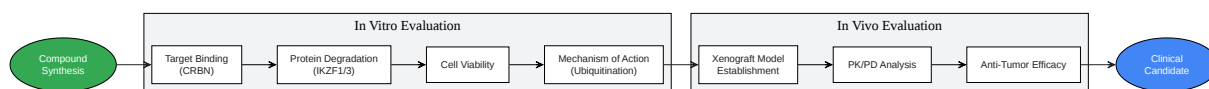
Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent monofunctional degradation activating compound (MonoDAC™) designed to selectively target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1] By acting as a molecular glue, **Cemsidomide** binds with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the degradation of IKZF1 and IKZF3, which are critical for the survival of malignant B-cells.[1] This targeted protein degradation mechanism confers both direct anti-tumor and immunomodulatory effects, positioning **Cemsidomide** as a promising therapeutic for hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2] Preclinical and clinical studies have highlighted its superior potency over existing immunomodulatory drugs (IMiDs) and its efficacy in heavily pre-treated and IMiD-resistant patient populations.[1][3] This guide provides a comprehensive technical overview of **Cemsidomide**'s discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

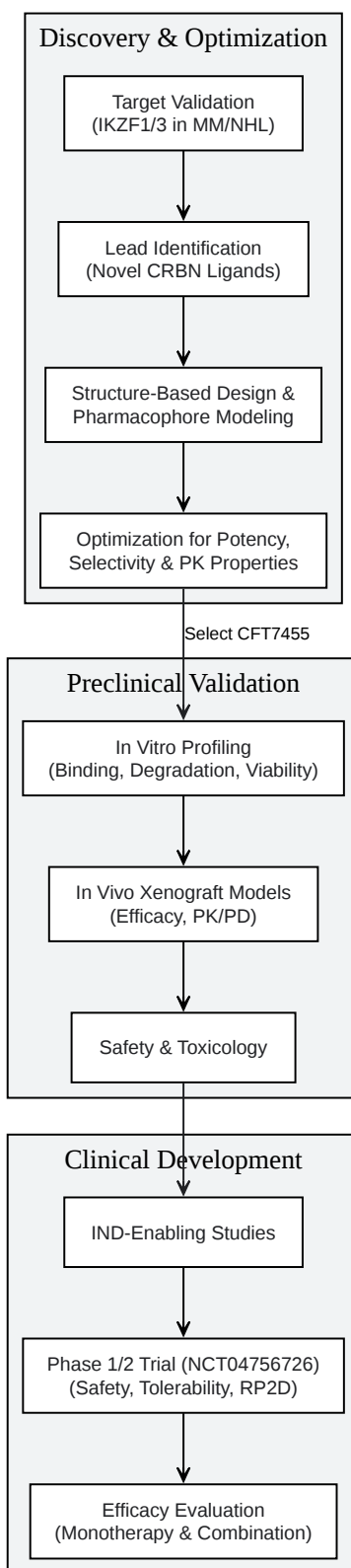
Mechanism of Action

Cemsidomide leverages the cell's intrinsic ubiquitin-proteasome system to achieve selective degradation of its targets.[1] The process involves several key steps:

- **High-Affinity Binding to Cereblon (CRBN):** **Cemsidomide** binds with high affinity to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.^[1] This binding is significantly more potent than that of approved IMiDs like pomalidomide.^[3]
- **Neo-Substrate Recruitment:** The binding of **Cemsidomide** to CRBN allosterically modifies the ligase's surface, creating a novel interface that specifically recruits the neo-substrates IKZF1 and IKZF3.^{[1][4]}
- **Ubiquitination and Proteasomal Degradation:** The formation of this ternary complex (**Cemsidomide**-CRBN-IKZF1/3) allows the CRL4-CRBN complex to polyubiquitinate IKZF1 and IKZF3, marking them for recognition and degradation by the 26S proteasome.^{[1][5]}
- **Downstream Anti-Tumor Effects:** The depletion of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
 - **Direct Tumor Cell Killing:** In malignant B-cells, the loss of these essential transcription factors downregulates key oncogenes like IRF4 and MYC, leading to cell cycle arrest and apoptosis.^{[3][6]}
 - **Immunomodulation:** The degradation of IKZF1/3 in immune cells, such as T-cells, results in their activation and proliferation, enhancing the anti-tumor immune response through increased production of cytokines like IL-2.^[1]







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